Sofosbuvir impurity C
Overview
Description
Sofosbuvir impurity C is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog that inhibits the hepatitis C virus RNA polymerase, thereby preventing viral replication. Impurity C is one of several impurities that can be formed during the manufacturing process and must be controlled to ensure the purity and efficacy of the final pharmaceutical product .
Mechanism of Action
Target of Action
Sofosbuvir impurity C, also known as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, primarily targets the Hepatitis C virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
As a prodrug nucleotide analog, this compound is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the HCV NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the virus .
Biochemical Pathways
The metabolic pathway of this compound involves its conversion to the corresponding 5′-triphosphate and to the uridine metabolite . Both the triphosphate of the uridine metabolite and the original compound were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is metabolized into its active form via intracellular metabolism . The rate of absorption of Sofosbuvir can be slowed by food, with only modest alterations in bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which disrupts the replication of the virus . This leads to a reduction in the viral load and potentially to the eradication of the HCV infection .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food, which can slow its rate of absorption . Additionally, the compound should be stored at a temperature below 30 °C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that Sofosbuvir, the parent compound, interacts with the HCV NS5B polymerase, acting as a potent alternative substrate inhibitor
Cellular Effects
Sofosbuvir has been shown to have potent anti-HCV activity, suggesting that its impurities may also interact with cellular processes .
Molecular Mechanism
Sofosbuvir is known to be metabolized to its active triphosphate form, which inhibits the HCV NS5B polymerase
Metabolic Pathways
Sofosbuvir is metabolized to its active triphosphate form, which inhibits the HCV NS5B polymerase . It is possible that Sofosbuvir impurity C may undergo similar metabolic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sofosbuvir impurity C involves multiple steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . One reported method involves dissolving an intermediate in tetrahydrofuran, adding a tetrahydrofuran hydrochloride alcohol solution under ice bath conditions, and then performing a heat preservation reaction . The reaction mixture is then quenched with saturated sodium bicarbonate, extracted with dichloromethane, dried, concentrated, and purified using column chromatography .
Industrial Production Methods: Industrial production methods for sofosbuvir and its impurities, including impurity C, typically involve high-performance liquid chromatography (HPLC) to separate and quantify the impurities . The process conditions are optimized to minimize the formation of impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir impurity C can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, methanol, ethyl acetate, and ammonia . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
Sofosbuvir impurity C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and purification of nucleotide analogs . In biology and medicine, it serves as a reference standard for quality control and analytical testing of sofosbuvir formulations . In the pharmaceutical industry, understanding the formation and control of impurities like impurity C is crucial for ensuring the safety and efficacy of antiviral medications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sofosbuvir impurity C include other nucleotide analogs and impurities formed during the synthesis of antiviral medications. Examples include impurities A, B, and D, which are also byproducts of the sofosbuvir synthesis process .
Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. Its presence and concentration must be carefully controlled to ensure the quality of the final pharmaceutical product . Compared to other impurities, impurity C may have distinct reactivity and stability profiles, making it a critical component in the overall quality control of sofosbuvir .
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-MOLXTFABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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